1-(4-chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea
Description
1-(4-Chlorophenyl)-3-(3-phenylmethanesulfonyl-1,2,4-thiadiazol-5-yl)urea is a synthetic urea derivative featuring a 1,2,4-thiadiazole core substituted with a phenylmethanesulfonyl group and a 4-chlorophenyl urea moiety. The compound’s structure combines electron-withdrawing (chlorophenyl, sulfonyl) and aromatic (phenyl) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S2/c17-12-6-8-13(9-7-12)18-14(22)19-15-20-16(21-25-15)26(23,24)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNDJJIARVLJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
The compound’s 1,2,4-thiadiazole core differentiates it from analogs with oxadiazole, thiazole, or triazole rings. For example:
- Thiazole-based ureas (e.g., compounds 11a–11o in ): These derivatives incorporate piperazine-thiazole moieties, enhancing solubility via nitrogen-rich frameworks. The target compound’s sulfonyl group may improve oxidative stability compared to thiazole-thioether linkages .
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in analogs like 11d (), which could modulate lipophilicity and membrane permeability .
- Sulfonyl vs. Sulfanyl Groups: The phenylmethanesulfonyl group in the target compound contrasts with sulfanylethyl substituents in 1-(4-chlorophenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea ().
Data Table: Key Comparisons with Structural Analogs
Research Findings and Implications
- Synthetic Yields : Urea derivatives with electron-withdrawing groups (e.g., 11d in ) are synthesized in high yields (>85%), suggesting robustness in coupling reactions .
- Biological Potential: While bioactivity data are absent in the evidence, analogs like 11a–11o () with hydrazinyl-2-oxoethyl side chains highlight urea derivatives’ versatility in drug design .
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